molecular formula C19H13NO4 B14536987 6-Hydroxy-7-methoxy-9-phenyl-1H-carbazole-1,4(9H)-dione CAS No. 62408-97-3

6-Hydroxy-7-methoxy-9-phenyl-1H-carbazole-1,4(9H)-dione

Cat. No.: B14536987
CAS No.: 62408-97-3
M. Wt: 319.3 g/mol
InChI Key: IKBFATGPAWFICV-UHFFFAOYSA-N
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Description

6-Hydroxy-7-methoxy-9-phenyl-1H-carbazole-1,4(9H)-dione is a synthetic organic compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-7-methoxy-9-phenyl-1H-carbazole-1,4(9H)-dione typically involves multi-step organic reactions. A common approach might include:

    Starting Material: The synthesis often begins with a substituted aniline or phenol derivative.

    Cyclization: The key step involves cyclization to form the carbazole core, which can be achieved through methods such as the Buchwald-Hartwig coupling or palladium-catalyzed cyclization.

Industrial Production Methods

Industrial production of such compounds may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-7-methoxy-9-phenyl-1H-carbazole-1,4(9H)-dione can undergo several types of chemical reactions:

    Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydroxy derivatives or other reduced forms.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce hydroxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of 6-Hydroxy-7-methoxy-9-phenyl-1H-carbazole-1,4(9H)-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: The parent compound with a simpler structure.

    9-Phenylcarbazole: Lacks the hydroxy and methoxy groups.

    6-Hydroxycarbazole: Lacks the methoxy and phenyl groups.

Uniqueness

6-Hydroxy-7-methoxy-9-phenyl-1H-carbazole-1,4(9H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other carbazole derivatives.

Properties

CAS No.

62408-97-3

Molecular Formula

C19H13NO4

Molecular Weight

319.3 g/mol

IUPAC Name

6-hydroxy-7-methoxy-9-phenylcarbazole-1,4-dione

InChI

InChI=1S/C19H13NO4/c1-24-17-10-13-12(9-16(17)23)18-14(21)7-8-15(22)19(18)20(13)11-5-3-2-4-6-11/h2-10,23H,1H3

InChI Key

IKBFATGPAWFICV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N(C3=C2C(=O)C=CC3=O)C4=CC=CC=C4)O

Origin of Product

United States

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